molecular formula C16H13N5O2S B2982780 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034511-92-5

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2982780
M. Wt: 339.37
InChI Key: KWNPMJXWFWAXOX-UHFFFAOYSA-N
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Description

The compound belongs to the class of benzo[c][1,2,5]thiadiazoles, which are recognized to possess potent pharmacological activities including anticancer potential . The compound is a derivative of benzo[c][1,2,5]thiadiazole, a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of boron-based benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives .


Molecular Structure Analysis

The energy gap (Eg) between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels determines the electronic and optical properties of similar compounds . The most stable conformers of similar compounds have been theoretically investigated .


Chemical Reactions Analysis

Thiadiazole derivatives have shown considerable activity in human myeloid leukemia cell lines HL-60 and U937 . The thiadiazole-containing drugs, including diuretics acetazolamide and methazolamide or antibiotics cefazedone and cefazolin sodium, are already used in clinics .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the symmetric structures, in which the 4 and 7 positions of the benzothiadiazole ring are replaced by identical substituents, are widely used as monomers for the obtaining of donor-acceptor polymers .

Scientific Research Applications

Synthesis and Biological Activities

The compound N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, as part of a larger group of chemically similar compounds, has been studied for its synthesis and potential biological activities. Research indicates that derivatives of furan and thiadiazole, such as this compound, have been synthesized and tested for various biological activities, including antimicrobial and anticancer properties (Zaki, Al-Gendey, & Abdelhamid, 2018).

Antimicrobial Evaluation

Another study focused on the synthesis of derivatives of furan and thiadiazole, exploring their potential as antimicrobial agents. These compounds were tested against a range of microorganisms, including both gram-positive and gram-negative bacteria and various fungi (Patel, Patel, & Shah, 2015).

Reactivity and Electrophilic Substitution Reactions

The reactivity of compounds similar to N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has been investigated, specifically looking at electrophilic substitution reactions. This research provides insight into how these compounds can be chemically modified and potentially used in various applications (Aleksandrov & El’chaninov, 2017).

Antibacterial Agents and QSAR Studies

Compounds in this category have also been synthesized and analyzed for their potential as antibacterial agents. Quantitative structure-activity relationship (QSAR) studies provide a deeper understanding of how structural variations in these compounds affect their biological activity (Palkar et al., 2017).

Insecticidal Assessment

Some derivatives of furan and thiadiazole have been assessed for their potential use as insecticides, specifically against pests like the cotton leafworm. This indicates a potential application in agricultural pest control (Fadda et al., 2017).

Antimicrobial Docking Study

A docking study of benzimidazole-2yl derivatives, including compounds similar to our compound of interest, was conducted to evaluate their potential as antimicrobial agents. This research combines chemical synthesis with computational methods to predict the effectiveness of these compounds against bacterial targets (Abdel-Motaal, Almohawes, & Tantawy, 2020).

Photovoltaic and Electrochemical Applications

Research into the electrochemical polymerization of furan and benzochalcogenodiazole based monomers, closely related to the compound , suggests potential applications in photovoltaic and electrochemical devices (İçli-Özkut et al., 2013).

Inhibition of Nitric Oxide Synthase

Pyrazoline and thiadiazoline heterocycles, related to the compound of interest, have been developed and studied for their inhibitory activities against nitric oxide synthase, an enzyme involved in various physiological processes (Arias et al., 2018).

Future Directions

The development of boron-based heterocycles as potential therapeutic agents is an active area of research . The design and synthesis of new series of these compounds as anticancer agents targeting tumor hypoxia is underway . The findings from these studies are promising for the use of computational methods in the design of novel conjugated polymers .

properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2S/c22-16(11-3-4-13-14(8-11)20-24-19-13)17-5-6-21-10-12(9-18-21)15-2-1-7-23-15/h1-4,7-10H,5-6H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNPMJXWFWAXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN(N=C2)CCNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

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